molecular formula C13H13N3O4 B2561418 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid CAS No. 866844-61-3

1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid

Cat. No.: B2561418
CAS No.: 866844-61-3
M. Wt: 275.264
InChI Key: NSVCEYUVOQWMTL-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-ethylbenzyl group and functionalized with two carboxylic acid groups at the 4- and 5-positions.

The compound is synthesized via Huisgen 1,3-dipolar cycloaddition, a method widely used for triazole derivatives . Substituents on the triazole ring and the aromatic moiety significantly influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-8-3-5-9(6-4-8)7-16-11(13(19)20)10(12(17)18)14-15-16/h3-6H,2,7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCEYUVOQWMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. A study investigated the anticancer activity of related triazole derivatives and found that they can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of cell signaling pathways and the inhibition of specific enzymes involved in tumor growth .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. The unique nitrogen-containing ring enhances their interaction with microbial enzymes and receptors. Studies have shown that 1H-triazoles can inhibit the growth of various bacterial strains and fungi by disrupting their metabolic processes .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Triazoles can act as effective inhibitors of enzymes such as carbonic anhydrase and certain proteases, which are crucial in various biological processes. This property makes them valuable in developing treatments for diseases where these enzymes play a critical role .

Coordination Chemistry

Triazole derivatives are utilized in coordination chemistry to form metal complexes. These complexes exhibit interesting properties such as enhanced luminescence and catalytic activity, making them suitable for applications in sensors and photonic devices .

Polymer Science

The incorporation of triazole units into polymer matrices has been studied to enhance thermal stability and mechanical properties. Polymers containing triazole rings demonstrate improved resistance to degradation under heat and UV exposure, which is beneficial for various industrial applications .

Case Studies

Study Focus Findings
Aziz-ur-Rehman et al. Synthesis of triazole derivativesIdentified anticancer properties through apoptosis induction in cancer cells.
PMC9789209 Enzyme inhibition studiesShowed effective inhibition of key metabolic enzymes linked to cancer progression.
ACS Omega Structural investigationsHighlighted DNA interactions leading to potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the presence of carboxylic acid groups allows the compound to participate in hydrogen bonding and electrostatic interactions, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Alkyl and Aryl Substituents
  • Safety data indicate hazards (H315-H319-H335) due to skin/eye irritation and respiratory sensitivity .
  • 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1260665-09-5):

    • The bulky tert-butyl group sterically hinders coordination with metal ions, reducing its utility in coordination polymers compared to the more flexible 4-ethylbenzyl derivative .
Ester Derivatives
  • Diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 866135-73-1):
    • Esterification of carboxylic acid groups increases solubility in organic solvents. The trifluoromethyl-pyrimidinyl substituent introduces electron-withdrawing effects, altering reactivity in cycloaddition reactions .

Coordination Chemistry and Polymer Formation

Triazole-dicarboxylic acids are versatile ligands due to their dual carboxylate groups and nitrogen-rich triazole ring. Key comparisons include:

  • 1H-1,2,3-Triazole-4,5-dicarboxylic Acid (H3TDA) :
    • Forms a hexanuclear cobalt complex, [Co₆(TDA)₄(H₂O)₁₄]·5H₂O, with antiferromagnetic interactions between Co(II) ions .
    • In contrast, 4,5-imidazoledicarboxylic acid forms more rigid coordination polymers due to the imidazole ring’s planar geometry, whereas triazole derivatives offer flexibility .

Data Tables

Table 1: Structural and Physical Properties of Selected Triazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid C₁₁H₁₀N₃O₄ 247.21 Benzyl Coordination polymers, irritant
Diethyl 1-(4-methyl-6-(trifluoromethyl)-2-pyrimidinyl)-triazole-4,5-dicarboxylate C₁₄H₁₄F₃N₅O₄ 373.29 Trifluoromethyl-pyrimidinyl Solubility in organic solvents
1H-1,2,3-Triazole-4,5-dicarboxylic acid (H3TDA) C₄H₃N₃O₄ 157.09 None (parent compound) Magnetic materials

Research Findings and Trends

  • Synthetic Methods : Copper-free Huisgen cycloaddition is preferred for triazole synthesis to avoid metal contamination in pharmaceutical applications .
  • Coordination Polymers : Triazole-dicarboxylic acids form flexible frameworks suitable for gas storage and catalysis, outperforming imidazole analogs in porosity .
  • Antimicrobial Potential: Ester derivatives generally show higher activity than free acids due to improved bioavailability .

Biological Activity

The compound 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent research, including its pharmacological potential and mechanisms of action.

1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid has the following chemical characteristics:

  • Molecular Formula : C12H13N3O4
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 256341

These properties indicate that the compound is relatively small and may easily interact with biological systems.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

Triazoles are also recognized for their anticancer activities. A study highlighted that certain triazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The specific effects of 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid on cancer cell lines remain to be fully elucidated but suggest potential as a chemotherapeutic agent.

Enzyme Inhibition

Triazoles have been identified as inhibitors of various enzymes. For example, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, emphasizing the need for further studies on this compound's interaction with metabolic pathways.

Table of Biological Activities

Activity TypeTarget Organism/EnzymeMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of cell wall synthesis
AntimicrobialEscherichia coliDisruption of nucleic acid metabolism
AnticancerCancer cell linesInduction of apoptosis via caspases
Enzyme InhibitionCytochrome P450Competitive inhibition

Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of various triazole derivatives was assessed. The results indicated that compounds with structural similarities to 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid exhibited minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial potential.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives. The study revealed that certain derivatives could significantly reduce cell viability in various cancer cell lines by inducing apoptosis. The specific pathways activated included mitochondrial depolarization and reactive oxygen species (ROS) generation.

Study 3: Pharmacokinetics and Metabolism

A pharmacokinetic study evaluated the influence of triazole compounds on cytochrome P450 activity. The findings suggested that these compounds could alter the metabolism of other drugs by inhibiting specific isoenzymes, which may lead to increased plasma concentrations and potential toxicity.

Q & A

Q. What are the established synthetic routes for 1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions or condensation of substituted benzaldehydes with triazole precursors. For example, refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours yields triazole derivatives . Optimize yields by:
  • Adjusting solvent polarity (e.g., DMSO for high-temperature reactions).
  • Controlling stoichiometry (e.g., 1:1 molar ratio of triazole precursor to benzaldehyde).
  • Monitoring reaction time to avoid over-decomposition (e.g., 65% yield achieved after 18-hour reflux in DMSO) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ethylphenyl group integration in 1H^1H-NMR).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., triazole ring conformation and hydrogen-bonding networks). A monoclinic crystal system with P21/cP2_1/c space group was reported for analogous triazole-dicarboxylates .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for exact mass matching).

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to triazole derivatives (e.g., antimicrobial or anticancer screens). For example:
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols.
  • Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing structurally similar compounds with IC50_{50} values in the µM range .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-ethylphenyl group influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with analogs lacking the ethyl group to isolate steric/electronic contributions .
  • Experimental Validation : Synthesize derivatives with substituents of varying bulk (e.g., methyl vs. tert-butyl) and measure reaction kinetics or binding affinities .

Q. What strategies resolve contradictions in reported biological activity data for triazole-dicarboxylic acid derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., solvent polarity, cell line variability). For example, discrepancies in IC50_{50} values may arise from DMSO concentration differences in cell culture .
  • Structure-Activity Relationship (SAR) : Synthesize and test derivatives with incremental modifications (e.g., ethyl → fluoro substitution) to identify critical functional groups .

Q. How can computational reaction design accelerate the discovery of novel derivatives with enhanced properties?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to predict feasible pathways for triazole functionalization.
  • Machine Learning : Train models on existing triazole reaction datasets to prioritize high-yield conditions or novel substituents. ICReDD’s integrated computational-experimental workflows reduced reaction development time by 50% in similar systems .

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